![molecular formula C28H24 B14704170 Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene CAS No. 24656-54-0](/img/structure/B14704170.png)
Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo[19311~2,6~1~9,13~1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene is a complex organic compound characterized by its unique polycyclic structure This compound is notable for its intricate arrangement of carbon atoms, forming a highly stable and rigid framework
Vorbereitungsmethoden
The synthesis of Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Cyclization Reactions: The formation of the polycyclic structure is achieved through cyclization reactions, where linear precursors undergo intramolecular bonding to form the desired rings.
Catalysts and Reagents: Various catalysts and reagents are employed to facilitate the cyclization process, including transition metal catalysts and strong acids.
Purification: The final product is purified using techniques such as chromatography to ensure the removal of any impurities.
Analyse Chemischer Reaktionen
Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygen-containing derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the addition of hydrogen atoms to the structure.
Substitution: The compound can undergo substitution reactions where specific hydrogen atoms are replaced by other functional groups, facilitated by reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, leading to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Research is being conducted to explore its interactions with biological molecules and potential use in drug delivery systems.
Medicine: The compound’s stability and rigidity make it a candidate for developing new pharmaceuticals with enhanced efficacy and stability.
Wirkmechanismus
The mechanism by which Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene exerts its effects involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene can be compared with other similar polycyclic compounds, such as:
Pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene: This compound has a similar polycyclic structure but differs in the arrangement and connectivity of the carbon atoms.
Pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-2,2,4,5-tetrol:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
24656-54-0 |
|---|---|
Molekularformel |
C28H24 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
pentacyclo[19.3.1.12,6.19,13.114,18]octacosa-1(24),2,4,6(28),9(27),10,12,14,16,18(26),21(25),22-dodecaene |
InChI |
InChI=1S/C28H24/c1-5-21-13-14-22-7-3-11-27(19-22)28-12-4-8-24(20-28)16-15-23-6-2-10-26(18-23)25(9-1)17-21/h1-12,17-20H,13-16H2 |
InChI-Schlüssel |
XHHULNFRTWVTER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=CC=C2)C3=CC=CC(=C3)CCC4=CC(=CC=C4)C5=CC=CC1=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


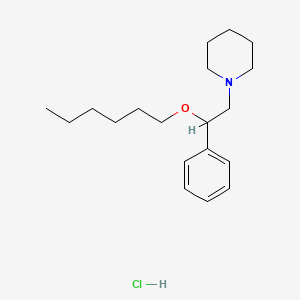
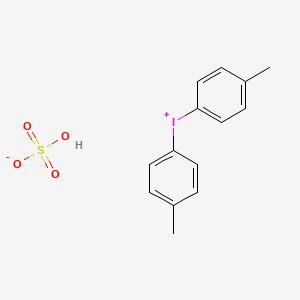
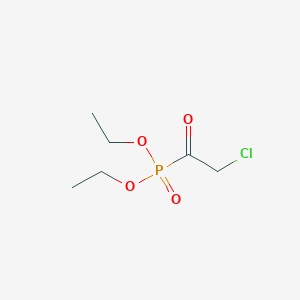
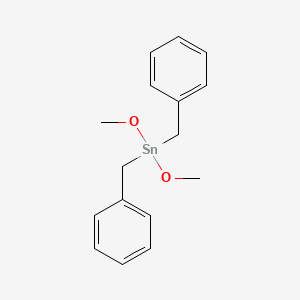
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
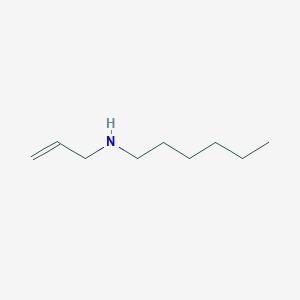
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
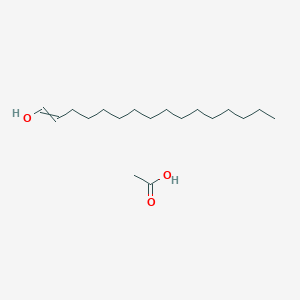
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)

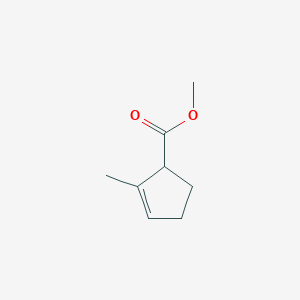
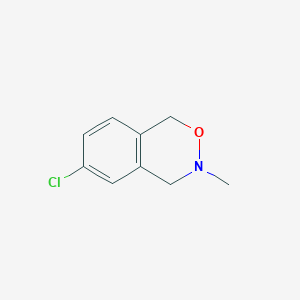
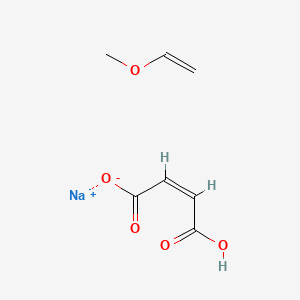
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
